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Compound of Interest

Compound Name: Boc-L-Tyrosinol

Cat. No.: B1286463 Get Quote

A detailed guide for researchers and scientists on the 1H and 13C NMR spectral characteristics

of Boc-L-Tyrosinol and its comparison with other commonly used N-protected derivatives.

In the realm of drug discovery and peptide synthesis, the precise characterization of chiral

building blocks is paramount. L-Tyrosinol, a derivative of the amino acid L-tyrosine, serves as a

valuable synthon. Its primary amine and phenolic hydroxyl group necessitate the use of

protecting groups during synthetic transformations. The tert-butoxycarbonyl (Boc) group is a

frequently employed protecting group for the amine functionality. A thorough understanding of

the nuclear magnetic resonance (NMR) spectral features of Boc-L-Tyrosinol is crucial for

reaction monitoring, quality control, and structural elucidation. This guide provides a

comparative analysis of the ¹H and ¹³C NMR data for Boc-L-Tyrosinol and contrasts it with

alternative N-protected L-Tyrosinol derivatives.

¹H and ¹³C NMR Spectral Data of Boc-L-Tyrosinol
While a complete, published, and assigned spectrum for Boc-L-Tyrosinol (N-tert-

butoxycarbonyl-L-tyrosinol) can be elusive in publicly available databases, the expected

chemical shifts can be inferred from closely related structures and general principles of NMR

spectroscopy. The key structural features that will influence the NMR spectra are the Boc

protecting group, the aromatic ring of the tyrosine side chain, and the primary alcohol resulting

from the reduction of the carboxylic acid.

A key piece of information for identifying Boc-L-Tyrosinol is its Chemical Abstracts Service

(CAS) number: 220237-31-0.[1]
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Based on the analysis of similar compounds, the following are the anticipated salient features

in the NMR spectra of Boc-L-Tyrosinol:

¹H NMR: A characteristic singlet peak for the nine equivalent protons of the tert-butyl group

of the Boc protector would be expected around δ 1.4 ppm.[2]

Infrared (IR) Spectroscopy: While not an NMR technique, IR spectroscopy provides

complementary information. The presence of a hydroxyl group is indicated by a broad

absorption band in the region of 3200–3600 cm⁻¹, and the carbamate carbonyl of the Boc

group would show a strong absorption between 1700–1750 cm⁻¹.[2]

For a direct comparison, the ¹H NMR spectral data of the closely related precursor, Boc-L-

Tyrosine (BOC-(L)-Tyr(OH)-OH), in deuterated methanol (CD₃OD) is presented in Table 1.

Table 1: ¹H NMR Data for Boc-L-Tyrosine in CD₃OD

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Reference

7.03 d, J = 8.4 Hz 2H
Aromatic (H-2',

H-6')
[3]

6.70 d, J = 8.4 Hz 2H
Aromatic (H-3',

H-5')
[3]

4.32-4.23 m 1H α-CH [3]

3.04
dd, J = 13.8, 5.2

Hz
1H β-CH₂ [3]

2.81
dd, J = 13.8, 5.2

Hz
1H β-CH₂ [3]

1.39 s 9H C(CH₃)₃ (Boc) [3]
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To provide a broader context for the analysis of Boc-L-Tyrosinol, it is useful to compare its

expected NMR characteristics with those of L-Tyrosinol derivatives bearing other common N-

protecting groups, such as the Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc)

groups. The choice of protecting group can influence the chemical shifts of nearby protons and

carbons due to differences in their electronic and steric properties.

While complete NMR data for Cbz-L-Tyrosinol and Fmoc-L-Tyrosinol are not readily available in

the searched literature, a comparative discussion based on the known effects of these

protecting groups is presented.

Cbz-L-Tyrosinol: The Cbz group contains an aromatic ring, which would introduce additional

signals in the aromatic region of the ¹H NMR spectrum (typically δ 7.2-7.4 ppm). The benzylic

protons (CH₂) of the Cbz group would likely appear as a singlet around δ 5.1 ppm.

Fmoc-L-Tyrosinol: The Fmoc group is a large, aromatic system. Its protons would give rise to a

complex set of signals in the aromatic region of the ¹H NMR spectrum, typically between δ 7.2

and 7.8 ppm. The methylene and methine protons of the fluorenyl group would also have

characteristic signals.

The distinct signals of the Boc, Cbz, and Fmoc protecting groups in both ¹H and ¹³C NMR

spectra allow for unambiguous identification of the N-protected L-Tyrosinol derivative being

analyzed.

Experimental Protocols
Synthesis of Boc-L-Tyrosinol
A general procedure for the synthesis of Boc-L-Tyrosinol involves two main steps: the

protection of the amino group of L-tyrosine with the Boc group, followed by the reduction of the

carboxylic acid to a primary alcohol.

Step 1: N-protection of L-Tyrosine

Dissolve L-tyrosine in a suitable solvent mixture, such as aqueous dioxane or

tetrahydrofuran.
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Add a base, for example, sodium hydroxide or triethylamine, to deprotonate the amino

group.

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

Stir the reaction at room temperature until completion, monitoring by thin-layer

chromatography (TLC).

Work up the reaction by removing the organic solvent, acidifying the aqueous layer, and

extracting the Boc-L-Tyrosine product with an organic solvent like ethyl acetate.

Step 2: Reduction of Boc-L-Tyrosine

Dissolve the purified Boc-L-Tyrosine in a dry aprotic solvent such as tetrahydrofuran (THF).

Cool the solution to 0 °C in an ice bath.

Slowly add a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium

aluminum hydride (LiAlH₄).

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

Carefully quench the reaction with water or a mild acid.

Extract the Boc-L-Tyrosinol product and purify by column chromatography.

NMR Sample Preparation and Data Acquisition
A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules is as

follows:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean NMR

tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.
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Pulse Program: Standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled pulse sequence.

Number of Scans: Typically several hundred to thousands, depending on the sample

concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transform the raw data, followed by phase and baseline correction.

Chemical shifts are typically referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Visualization of Key Structures and Workflow
To aid in the understanding of the molecular structures and the analytical workflow, the

following diagrams are provided.

Caption: Chemical structure of Boc-L-Tyrosinol.
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Caption: General workflow for NMR analysis.

In conclusion, while a definitive and fully assigned NMR spectrum for Boc-L-Tyrosinol remains

to be published in a readily accessible format, this guide provides the foundational knowledge

and comparative data necessary for its characterization. By understanding the expected

spectral features and employing standard experimental protocols, researchers can confidently

identify and utilize this important building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1286463?utm_src=pdf-body-img
https://www.benchchem.com/product/b1286463?utm_src=pdf-body
https://www.benchchem.com/product/b1286463?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286463?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. peptide.com [peptide.com]

2. Boc-L-Tyrosinol | 83345-46-4 | Benchchem [benchchem.com]

3. BOC-L-Tyrosine(3978-80-1) 13C NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Comparative NMR Analysis of N-Protected L-Tyrosinol
Derivatives for Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1286463#1h-nmr-and-13c-nmr-analysis-of-boc-l-
tyrosinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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